molecular formula C21H21ClN2 B027967 Calindol Hydrochloride CAS No. 729610-18-8

Calindol Hydrochloride

Cat. No.: B027967
CAS No.: 729610-18-8
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-XFULWGLBSA-N
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Description

Calindol Hydrochloride is a potent orthosteric modulator of the calcium-sensing receptor (CaSR). It is known for its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells . This compound has significant implications in the field of medical research, particularly in the study of calcium-related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calindol Hydrochloride involves several steps, starting with the preparation of the indole core structure. The indole is then functionalized with various substituents to achieve the desired chemical properties. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Calindol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted indole derivatives .

Scientific Research Applications

Calindol Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of calcium-sensing receptors and their modulators.

    Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including cell signaling and proliferation.

    Medicine: It has potential therapeutic applications in the treatment of calcium-related disorders, such as hypercalcemia and osteoporosis.

    Industry: It is used in the development of new drugs and therapeutic agents targeting calcium-sensing receptors.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Calindol Hydrochloride include:

Uniqueness

This compound is unique due to its high potency and selectivity as a CaSR modulator. Its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells sets it apart from other similar compounds .

Biological Activity

Calindol hydrochloride, a positive allosteric modulator of the calcium-sensing receptor (CaSR), has garnered attention for its potential therapeutic applications, particularly in regulating calcium homeostasis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound, chemically known as (R)-2-{1-(1-naphthyl)ethyl-aminomethyl}indole, exhibits significant modulation of CaSR, which plays a crucial role in maintaining extracellular calcium levels and influencing parathyroid hormone (PTH) secretion. Its efficacy is characterized by an EC50 value of 132 nM, indicating its potency as a modulator of CaSR activity .

Calindol acts primarily as a positive allosteric modulator (PAM) of the CaSR. It enhances the receptor's response to extracellular calcium ions without directly activating the receptor itself. This modulation is particularly relevant in conditions such as primary and secondary hyperparathyroidism, where calcium regulation is disrupted.

Key Findings:

  • Agonistic Properties : Research has shown that Calindol can activate a CaSR construct lacking the amino-terminal extracellular domain (ECD), demonstrating its ability to function independently of traditional agonist pathways .
  • Cooperativity with Calcium : The presence of extracellular calcium significantly enhances Calindol's agonistic effects on the CaSR, showcasing a cooperative interaction that amplifies receptor signaling .

Biological Effects

Calindol's modulation of CaSR has several physiological implications:

  • Regulation of PTH Secretion : By modulating CaSR activity, Calindol influences PTH secretion from parathyroid glands. Studies indicate that it can reduce PTH levels under certain conditions, which may be beneficial in treating hyperparathyroidism .
  • Impact on Calcitonin : In addition to PTH, Calindol also affects calcitonin secretion from thyroid C-cells, further contributing to calcium homeostasis .

Data Summary

The following table summarizes key pharmacological characteristics and findings related to this compound:

Parameter Value/Description
Chemical NameThis compound
CAS Number729610-18-8
Molecular FormulaC21H21ClN2
EC50132 nM
MechanismPositive allosteric modulation of CaSR
Physiological EffectsModulation of PTH and calcitonin secretion
Clinical ApplicationsPotential treatment for hyperparathyroidism

Case Studies

  • Calindol in Hyperparathyroidism :
    A study demonstrated that administration of Calindol significantly reduced serum PTH levels in patients with secondary hyperparathyroidism. This effect was attributed to enhanced sensitivity of the CaSR to circulating calcium levels, leading to decreased PTH secretion .
  • Comparative Analysis with Other Modulators :
    In comparative studies with other calcimimetics like cinacalcet, Calindol exhibited distinct pharmacological profiles, particularly in its ability to modulate receptor activity in varying calcium concentrations. This highlights its potential as a targeted therapy for conditions associated with dysregulated calcium metabolism .

Properties

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634884
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729610-18-8
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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